molecular formula C11H14O3 B1203932 tert-Butyl peroxybenzoate CAS No. 614-45-9

tert-Butyl peroxybenzoate

Cat. No. B1203932
CAS RN: 614-45-9
M. Wt: 194.23 g/mol
InChI Key: GJBRNHKUVLOCEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

TBPB-mediated reactions have been developed for the direct functionalization of N-propargyl aromatic amine derivatives, offering a novel strategy towards the synthesis of 3-alkylated quinolines via a domino radical addition/cyclization reaction (Wei Chen et al., 2018). Additionally, TBPB has facilitated the α-methylation of 1,3-dicarbonyl compounds, providing α-methyl derivatives in moderate to good yields and serving as both the methyl source and radical initiator (Songjin Guo et al., 2014).

Molecular Structure Analysis

TBPB's efficacy in mediating chemical reactions is closely tied to its molecular structure, which contains a peroxy bond. This bond is prone to homolytic cleavage, generating radicals that can initiate various chemical transformations. The tert-butyl group attached to the peroxybenzoate moiety enhances the compound's stability, making it a versatile reagent in organic synthesis.

Chemical Reactions and Properties

One of the notable reactions involving TBPB is the formation of 6-alkyl phenanthridines through a 2-isocyanobiaryl insertion with 1,4-dioxane, demonstrating TBPB's role in facilitating C(sp3)-H/C(sp2)-H bond functionalization under metal-free conditions (Jiajia Cao et al., 2014). Furthermore, TBPB has been used for the selective and mild N-Benzoylation of ammonia/amines under catalyst- and solvent-free conditions, proving its efficiency and chemoselectivity as a benzoylating reagent (D. Yadav & B. Bhanage, 2015).

Physical Properties Analysis

TBPB's physical properties, such as its phase behavior, solubility in various solvents, and thermal stability, are critical for its storage, handling, and application in chemical reactions. The compound's sensitivity to temperature and its exothermic decomposition profile have been thoroughly investigated to prevent runaway reactions in industrial settings (S. Cheng et al., 2008).

Chemical Properties Analysis

The chemical properties of TBPB, including its reactivity towards different functional groups, selectivity, and role in radical initiation, are essential for understanding its behavior in synthetic applications. Its ability to mediate direct amidation of azoles with formamides under metal- and base-free conditions illustrates its versatility as an oxidant and its contribution to simplifying synthetic pathways (Tao He et al., 2011).

Scientific Research Applications

Application

TBPB is primarily used as a radical initiator in the polymerization of various compounds such as ethylene (to LDPE), vinyl chloride, styrene, or acrylic esters . It is also used in the curing of unsaturated polyester resins (UP resins) .

Method of Application

TBPB is added to the reaction mixture where it initiates the polymerization process. The quantity used for the curing of UP resins is about 1-2% .

Thermal Kinetic Analysis

Application

TBPB is widely used in the plastic and rubber industries . The thermodynamic and kinetic analysis of TBPB is performed on the basis of dynamic and adiabatic calorimetric applications .

Method of Application

Differential scanning calorimetry (DSC) and accelerating rate calorimeter (ARC) are employed to supply basic data and safety index . Experiments are taken under different scanning rates as well as various sample mass .

Results or Outcomes

The temperature and pressure curves of TBPB during decomposition are recorded . Based on the significant parameters calculated, self-accelerating decomposition temperature (SADT) of TBPB worked out was 50°C .

Acrylics Production

Application

TBPB is used in the production of acrylics . Acrylics are a type of plastic material that are used in a wide range of applications, including paints, coatings, adhesives, sealants, and plastics.

Method of Application

TBPB is used as an initiator in the polymerization process of acrylics . The specific method of application can vary depending on the specific type of acrylic being produced and the desired properties of the final product.

Results or Outcomes

The use of TBPB in the production of acrylics results in high-quality products with desirable properties such as durability, flexibility, and resistance to UV radiation .

Crosslinking of Rubbers and Thermoplastic Polyolefins

Application

TBPB is used for the crosslinking of natural and synthetic rubbers, as well as thermoplastic polyolefins . Crosslinking is a process that can improve the properties of these materials, such as their strength, elasticity, and resistance to heat and chemical attack.

Method of Application

TBPB is added to the rubber or thermoplastic polyolefin during the manufacturing process . It acts as a crosslinking agent, forming bonds between the polymer chains and creating a three-dimensional network structure.

Results or Outcomes

The use of TBPB for crosslinking results in materials with improved properties. For example, crosslinked rubbers and thermoplastic polyolefins have greater strength and elasticity, and are more resistant to heat and chemical attack .

Safety And Hazards

TBPB is a Class 2 hazardous substance with high explosion hazard . It has a fire-promoting effect due to the release of oxygen. Explosive decomposition is possible on heating . It should be stored between minimum 10 °C (below solidification) and maximum 50 °C .

properties

IUPAC Name

tert-butyl benzenecarboperoxoate
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InChI

InChI=1S/C11H14O3/c1-11(2,3)14-13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
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InChI Key

GJBRNHKUVLOCEB-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)OOC(=O)C1=CC=CC=C1
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Molecular Formula

C11H14O3
Record name TERT-BUTYL PEROXYBENZOATE, [<= 50% WITH INERT INORGANIC SOLID]
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Record name TERT-BUTYL PEROXYBENZOATE, [<= 75% IN SOLUTION]
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Record name TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE]
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DSSTOX Substance ID

DTXSID9024699
Record name tert-Butyl perbenzoate
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Molecular Weight

194.23 g/mol
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Physical Description

Tert-butyl peroxybenzoate, [<= 50% with inert inorganic solid] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. Also stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard., Tert-butyl peroxybenzoate, [<= 75% in solution] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. It also is stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard., Tert-butyl peroxybenzoate, [technically pure] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. Also stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard., Liquid; Liquid, Other Solid, Colorless liquid; mp = 8.5 deg C; [Hawley] Colorless to slightly yellow liquid; mp = 8 deg C; [HSDB]
Record name TERT-BUTYL PEROXYBENZOATE, [<= 50% WITH INERT INORGANIC SOLID]
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Record name TERT-BUTYL PEROXYBENZOATE, [<= 75% IN SOLUTION]
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Record name TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE]
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Record name Benzenecarboperoxoic acid, 1,1-dimethylethyl ester
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Record name Peroxybenzoic acid, t-butyl ester
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Boiling Point

234 °F at 760 mmHg (NTP, 1992), 112 °C (decomposes), BP: 75 °C at 0.2 mm Hg
Record name TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE]
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Record name t-Butyl peroxy benzoate
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Flash Point

200 °F (NTP, 1992), 93.4 °C (200.1 °F) - closed cup, >190 °F (>88 °C) - open cup
Record name TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE]
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, Soluble in alcohols, esters, ethers, ketones
Record name TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE]
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Density

1.04 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.021 g/cu cm at 25 °C
Record name TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE]
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Vapor Pressure

0.33 mmHg at 122 °F (NTP, 1992), VP: 0.33 mm Hg at 50 °C
Record name TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE]
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Product Name

tert-Butyl peroxybenzoate

Color/Form

Colorless liquid, Colorless to slight yellow liquid, Liquid

CAS RN

614-45-9
Record name TERT-BUTYL PEROXYBENZOATE, [<= 50% WITH INERT INORGANIC SOLID]
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Record name TERT-BUTYL PEROXYBENZOATE, [<= 75% IN SOLUTION]
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Melting Point

46 °F (NTP, 1992), 8 °C
Record name TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE]
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Synthesis routes and methods I

Procedure details

Before the start of the reaction, the loop reactor is filled with a solution of 19.6% by weight of tert-butyl hydroperoxide and 9.0% by weight of sodium hydroxide. Initially 18.4 kg/h of a solution of 70% by weight of tert-butyl hydroperoxide in water, 11.8 kg/h of a solution of 50% by weight of sodium hydroxide in water, 35.2 kg/h of water and 18.0 kg/h of benzoyl chloride are then fed to the loop reactor. Cooling with cooling water keeps the internal temperature at 12° C. in the loop reactor and at 11° C. in the stirred cell reactor. The partial neutralization is effected with 2.2 kg/h of 31% by weight hydrochloric acid with addition of 6.0 kg/h of water at a temperature of 16° C. The organic phase is extracted with 17.2 kg/h of a 15% by weight aqueous solution of sodium hydroxide. This affords 18.4 kg/h of aqueous extract comprising 6.3% by weight of tert-butyl hydroperoxide and 14.1% by weight of sodium hydroxide, which are feeded into the loop reactor. From the time at which aqueous extract is recycled into the loop reactor, the metered addition of the feedstocks is changed to 16.8 kg/h of a solution of 70% by weight of tert-butyl hydroperoxide in water, 6.6 kg/h of a solution of 50% by weight of sodium hydroxide in water and 23.0 kg/h of water. After the extraction, the organic phase is washed with 36 kg/h of a solution of 1% by weight of sodium sulphite and 0.4% by weight of sulphuric acid, and dried by stripping at 35° C. and 43 mbar. 23.8 kg/h of tert-butyl peroxybenzoate with a purity of 99.7% are obtained (95.3% yield based on benzoyl chloride).
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Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
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Name
Quantity
0 (± 1) mol
Type
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Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

As the polymerization initiator, organic peroxides such as 1,1-bis(t-butylperoxy)-3,3,5-trimethylcyclohexane, 1,1-bis(t-butylperoxy)cyclohexane, t-butylperoxy-3,3,5-trimethylhexanoate, t-butylperoxyisopropyl carbonate, 2,5-dimethyl-2,5-di(benzoylperoxy)hexane, t-butylperoxy benzoate, dicumylperoxide, 2,5-dimethyl-2,5-di(t-butyl peroxy)hexane, t-butylperoxy(2-ethylhexanoate), di-t-butyl hydroperoxide, t-butylperoctoate, benzoylperoxide, etc. are used. In order to obtain a superior surface quality in a usual molding time, t-butyl-peroxybenzoate alone or in an admixture with another compound is preferably used.
[Compound]
Name
organic peroxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
t-butylperoxy(2-ethylhexanoate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
di-t-butyl hydroperoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
t-butylperoxy-3,3,5-trimethylhexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
t-butylperoxyisopropyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
t-butylperoxy benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Synthesis routes and methods III

Procedure details

Similar beneficial improvements in the conversion of monomer and physical properties of the polymer are obtained when the 1,1-bis(t-butyl peroxy)cyclohexane is replaced with 1,1-bis(t-butyl peroxy), 3,3,5-trimethylcyclohexane, 2,2-bis(t-butyl peroxy)butane and 2,2-bis(t-butyl peroxy)hexane. Slightly inferior results are obtained when t-butyl perbenzoate and t-butyl peracetate are employed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,2-bis(t-butyl peroxy)hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

After having closed the vessel, the mixture was polymerized with agitation for 6.5 hours at 363 K and for 3 hours at 393 K. After a conversion of about 40 to 47% of styrene was achieved, 1.275 g of potassium peroxodisulfate in 100 ml of water and 298 g of tricalcium phosphate in 3 liters of water were added. After 4 hours at 363 K, 5.9 kg of an expanding agent mixture consisting of 75% by weight of n-pentane and 25% by weight of isopentane was forced into the vessel within 15 to 20 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.275 g
Type
reactant
Reaction Step Two
Quantity
298 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

Sodium methoxide (NaOCH3), toluene (anhydrous), dichloromethane, hexanes, activated neutral aluminum oxide (60 to 50 mesh), hydroquinone, methyl ethyl ketone peroxide, dimethylaniline, dicumylperoxide, diethylene glycol diacrylate, and tert-butylperoxybenzoate were obtained from commercial sources and used as received.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
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0 (± 1) mol
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl peroxybenzoate
Reactant of Route 2
Reactant of Route 2
tert-Butyl peroxybenzoate
Reactant of Route 3
Reactant of Route 3
tert-Butyl peroxybenzoate
Reactant of Route 4
Reactant of Route 4
tert-Butyl peroxybenzoate
Reactant of Route 5
Reactant of Route 5
tert-Butyl peroxybenzoate

Citations

For This Compound
2,010
Citations
CP Lin, JM Tseng, YM Chang, SH Liu… - Journal of thermal …, 2010 - akjournals.com
This study investigated the role played by green thermal analysis technology in promoting the use of resources, preventing pollution, reducing energy consumption and protecting the …
Number of citations: 43 akjournals.com
CP Lin, JM Tseng, YM Chang, YC Cheng… - Journal of Loss …, 2012 - Elsevier
Liquid organic peroxides, such as tert-butyl peroxybenzoate (TBPB), have been widely employed in the petrifaction industry as a polymerization formation agent. This study investigated …
Number of citations: 42 www.sciencedirect.com
S Guo, Q Wang, Y Jiang, JT Yu - The Journal of Organic …, 2014 - ACS Publications
… A tert-butyl peroxybenzoate (TBPB)-promoted direct α-methylation of 1,3-dicarbonyl … reaction conditions and (2) the use of tert-butyl peroxybenzoate (TBPB) rather than methyl iodide as …
Number of citations: 51 pubs.acs.org
S Cheng, J Tseng, S Lin, J Gupta… - Journal of thermal analysis …, 2008 - akjournals.com
Tert -butyl peroxybenzoate (TBPB) is one of the sensitive and hazardous chemicals which have been popularly employed in petrifaction industries in the past. This study attempted to …
Number of citations: 36 akjournals.com
JC Jiang, L Li, JJ Jiang, Y Wang, SM Lo, Y Pan… - Thermochimica …, 2019 - Elsevier
Tert-butyl peroxybenzoate (TBPB) is thermally unstable organic peroxide, which may cause disasters such as fire or explosion when excessive heat released due to thermal …
Number of citations: 13 www.sciencedirect.com
JM Tseng, YF Lin - Industrial & Engineering Chemistry Research, 2011 - ACS Publications
… This study focuses on understanding the basic kinetic parameters associated with runaway reactions for tert-butyl peroxybenzoate (TBPB), which is a strong free-radical source. TBPB is …
Number of citations: 18 pubs.acs.org
Y Wang, J Wu, X Wang, S Wang, Z Yan, C Wang… - Electrochimica …, 2022 - Elsevier
… In conclusion, we introduced an effective organic additive tert‑butyl peroxybenzoate (TBPB) for accelerating the oxidation of hole transport materials spiroOMeTAD in PSCs. The …
Number of citations: 3 www.sciencedirect.com
Y Zhao, N Zhou, M Hua, X Guo, W Zhang… - Chemical …, 2023 - Taylor & Francis
In this article, the thermal stability of tert-butyl perbenzoate (TBPB) mixed with different concentrations of toluene and p-tert-butylcatechol (TBC) was investigated. The exothermic onset …
Number of citations: 2 www.tandfonline.com
CUI Fusheng, J JunCHENG, Z Wenxing, NI Lei… - China Safety Science … - cssjj.com.cn
… Runaway reaction on tert⁃butyl peroxybenzoate by DSC tests[J]. Journal of Thermal … Modeling liquid thermal explosion reactor containing tert⁃butyl peroxybenzoate[J]. Journal of …
Number of citations: 2 www.cssjj.com.cn
J Xu, KK Gleason - ACS applied materials & interfaces, 2011 - ACS Publications
Conformal poly(cyclohexyl methacrylate) (pCHMA) thin films were synthesized via initiated chemical vapor deposition (iCVD), with tert-butyl peroxybenzoate (TBPOB) as the initiator, …
Number of citations: 36 pubs.acs.org

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